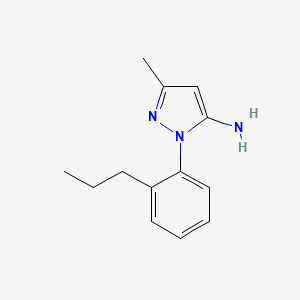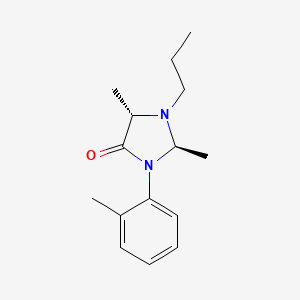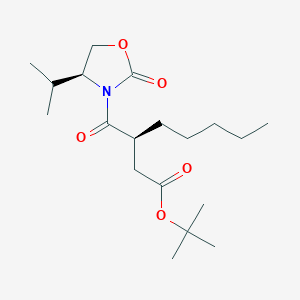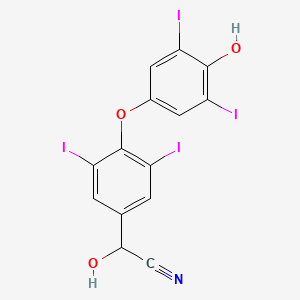
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile typically involves multi-step organic reactions. One common approach is the iodination of phenolic compounds, followed by the formation of ether linkages and subsequent nitrile group introduction. The reaction conditions often require the use of strong acids or bases, iodine sources, and protective groups to ensure selective iodination and hydroxyl group preservation.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to amines under suitable conditions.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced nitrile derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and iodine groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3,5-diiodobenzoic acid: Shares similar iodine and hydroxyl functional groups but differs in the overall structure and functional properties.
3,5-Diiodosalicylic acid: Another iodinated phenolic compound with distinct chemical and biological activities.
Uniqueness
2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetonitrile is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H7I4NO3 |
|---|---|
Molekulargewicht |
744.83 g/mol |
IUPAC-Name |
2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetonitrile |
InChI |
InChI=1S/C14H7I4NO3/c15-8-3-7(4-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)12(20)5-19/h1-4,12,20-21H |
InChI-Schlüssel |
OANCBZCSLVLIIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
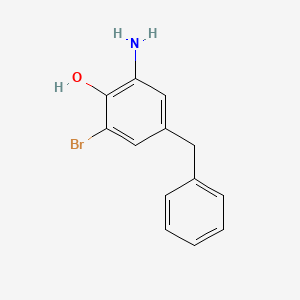
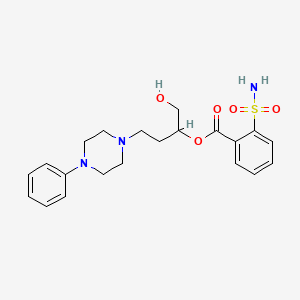




![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
